Cas no 51799-33-8 (Benzeneethanamine,N-butyl-a-methyl-)

Benzeneethanamine,N-butyl-a-methyl- structure
51799-33-8 structure
Product Name:Benzeneethanamine,N-butyl-a-methyl-
CAS No:51799-33-8
MF:C13H21N
MW:191.3125436306
CID:371704
PubChem ID:94547
Update Time:2025-04-19

Benzeneethanamine,N-butyl-a-methyl- Chemical and Physical Properties

Names and Identifiers

    • Benzeneethanamine,N-butyl-a-methyl-
    • Butylamphetamine
    • d-N-butylamphetamine
    • N-(1-phenylpropan-2-yl)butan-1-amine
    • NSC30322
    • Phenethylamine, N-butyl-alpha-methyl-
    • CHEMBL1907545
    • AKOS005359214
    • N-n-butylamphetamine
    • BRN 2362007
    • VIAVBPFRYASSKF-UHFFFAOYSA-N
    • NSC-30322
    • 1-Phenyl-2-butylaminopropane
    • Benzeneethanamine, N-butyl-alpha-methyl-
    • 4-12-00-02592 (Beilstein Handbook Reference)
    • 1-Phenyl-2-n-butylamino-propan [German]
    • 1-Phenyl-2-n-butylamino-propan
    • Benzeneethanamine, N-butyl-.alpha.-methyl-
    • N-butyl Amphetamine (hydrochloride)
    • DTXSID801024079
    • 51799-33-8
    • n-butylamphetamine
    • NSC 30322
    • SCHEMBL4821348
    • 57378-21-9
    • NCGC00247329-01
    • Inchi: 1S/C13H21N/c1-3-4-10-14-12(2)11-13-8-6-5-7-9-13/h5-9,12,14H,3-4,10-11H2,1-2H3
    • InChI Key: VIAVBPFRYASSKF-UHFFFAOYSA-N
    • SMILES: N(CCCC)C(C)CC1C=CC=CC=1

Computed Properties

  • Exact Mass: 191.16753
  • Monoisotopic Mass: 191.167
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 6
  • Complexity: 127
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.4
  • Topological Polar Surface Area: 12Ų

Experimental Properties

  • Density: 0.894
  • Boiling Point: 272.7°C at 760 mmHg
  • Flash Point: 111.2°C
  • Refractive Index: 1.496
  • PSA: 12.03
  • LogP: 3.39820
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